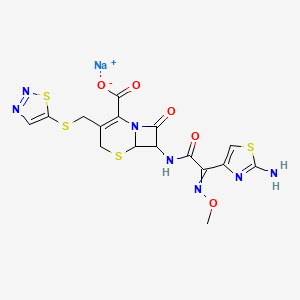
Cefuzonam (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefuzonam (sodium) is a second-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative bacteria and some Gram-positive bacteria. The compound is used to treat various bacterial infections, including those resistant to other cephalosporins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefuzonam involves several steps. One of the methods includes the reaction of a thiazole derivative with a cephalosporin core. The process typically involves the use of reagents like triethylamine and phosphorus pentachloride in solvents such as dichloromethane and acetone. The reaction conditions often require cooling in an ice bath and subsequent stirring at room temperature .
Industrial Production Methods: Industrial production of Cefuzonam (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs .
化学反応の分析
Types of Reactions: Cefuzonam undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the cephalosporin core.
Reduction: Used to modify specific parts of the molecule to enhance its activity.
Substitution: Commonly involves the replacement of functional groups to improve the compound’s stability and efficacy
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed: The major products formed from these reactions include various derivatives of Cefuzonam with enhanced antibacterial properties and stability .
科学的研究の応用
Cefuzonam (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: Employed in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing .
作用機序
Cefuzonam is compared with other second-generation cephalosporins such as Cefamandole, Cefotiam, and Cefonicid. While all these compounds share a similar mechanism of action, Cefuzonam is unique in its effectiveness against certain resistant strains of Staphylococcus aureus, which are less susceptible to other cephalosporins .
類似化合物との比較
- Cefamandole
- Cefotiam
- Cefonicid
- Ceforanide
Cefuzonam (sodium) stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, making it a valuable antibiotic in the medical field.
特性
分子式 |
C16H14N7NaO5S4 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/q;+1/p-1 |
InChIキー |
BCMSQWPLFBUUKW-UHFFFAOYSA-M |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095398.png)
![1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14095404.png)
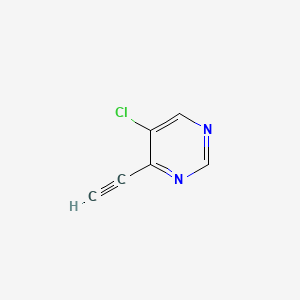
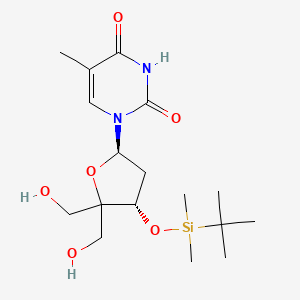
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095410.png)

![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
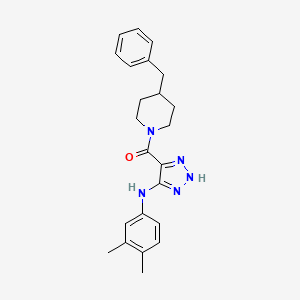

![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095452.png)
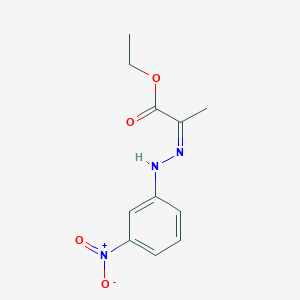
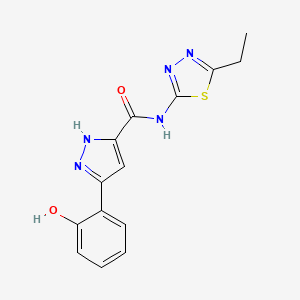
![2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)
